molecular formula C11H16N2O2Si B11873444 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one CAS No. 649558-75-8

2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one

Cat. No.: B11873444
CAS No.: 649558-75-8
M. Wt: 236.34 g/mol
InChI Key: NBGDHQOTIPTLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a versatile pyrimidinone derivative designed for research and development applications. Its molecular structure incorporates a trimethylsilyl-protected ethynyl group at the 5-position, a feature that is highly valuable in synthetic chemistry. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne; this protecting group can be readily removed under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a terminal alkyne in situ . This deprotected ethynyl group serves as a crucial handle for further chemical elaboration, most notably via metal-catalyzed cross-coupling reactions like the Sonogashira reaction, which is widely used to form carbon-carbon bonds between sp2 and sp hybridized carbon atoms . This makes the compound an excellent building block for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. Pyrimidinone scaffolds are recognized as privileged structures in drug discovery due to their similarity to natural pyrimidine bases and their prevalence in molecules with biological activity . Researchers have extensively explored similar dihydropyrimidinone and pyridopyrimidinone derivatives for a range of potential therapeutic applications, including use as tyrosine kinase inhibitors , metabotropic glutamate receptor negative allosteric modulators (NAMs) , and adenosine receptor antagonists . The specific substitution pattern on this compound suggests its potential utility as a key intermediate in the synthesis of such biologically active molecules. Researchers are encouraged to leverage this chemical as a precursor for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions, including the use of personal protective equipment, and should refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649558-75-8

Molecular Formula

C11H16N2O2Si

Molecular Weight

236.34 g/mol

IUPAC Name

2-methoxy-4-methyl-5-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H16N2O2Si/c1-8-9(6-7-16(3,4)5)10(14)13-11(12-8)15-2/h1-5H3,(H,12,13,14)

InChI Key

NBGDHQOTIPTLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)OC)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost, yield, and safety. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidinone ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Amino derivatives, thio derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Similar pyrimidine derivatives have shown promising biological activities, including:

  • Antiviral Activity : Compounds with similar structures have been tested against viral infections, demonstrating inhibition of viral replication.
  • Anticancer Properties : Preliminary studies indicate that derivatives may exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.
Activity Type Cell Line Tested IC50 (µM)
AnticancerHCT116 (colon carcinoma)6.2
AnticancerT47D (breast cancer)27.3
AnticancerMCF7 (breast cancer)43.4

Organic Synthesis

In organic synthesis, 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various transformations allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Case Studies

  • Antiviral Research : A study investigated the antiviral activity of pyrimidine derivatives against influenza viruses, revealing that certain modifications in the structure significantly enhance efficacy.
  • Anticancer Trials : Clinical trials involving related compounds showed an objective response rate of approximately 30% in patients with advanced solid tumors, highlighting the therapeutic potential of this class of compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: The compound may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

5-Acetyl-6-methyl-1-methoxymethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Compound 2)

Key Structural Differences :

  • Core : 3,4-Dihydropyrimidin-2(1H)-one (partially saturated) vs. fully aromatic pyrimidin-4(1H)-one in the target compound.
  • Substituents: Acetyl (position 5), phenyl (position 4), and methoxymethyl (position 1) groups vs. TMS-ethynyl (position 5), methoxy (position 2), and methyl (position 6) in the target. Synthesis: Compound 2 is synthesized via NaH-mediated methoxymethyl (MOM) protection of a dihydropyrimidinone precursor in DMF, yielding 11% after column chromatography . Physicochemical Properties:
  • ¹H NMR : δ 2.42 (s, CH3), 5.19–5.06 (d, CH2 from MOM group).
  • Stability : The MOM group improves solubility but may hydrolyze under acidic conditions, unlike the TMS-ethynyl group, which is stable under basic conditions .

5-Methyl-1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (JW-RT-03,6d)

Key Structural Differences :

  • Core: Benziodoxol-3(1H)-one (iodine-containing heterocycle) vs. pyrimidinone.
  • Substituents : TMS-ethynyl (position 1) and methyl (position 5) groups.
    Synthesis : Prepared via iodination and purification with ice-water and acetone washes (92% yield).
    Physicochemical Properties :
  • ¹H NMR : δ 2.47 (s, CH3), 7.93 (br, OH).
  • Reactivity: The TMS-ethynyl group facilitates Sonogashira coupling, a trait shared with the target compound .

6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Key Structural Differences :

  • Core: Pyrazolo[3,4-d]pyrimidinone (fused pyrazole-pyrimidinone) vs. simple pyrimidinone.
  • Substituents : Ethyl (position 6), fluorophenyl (position 5), and methylphenyl (position 1) groups.
    Properties :
  • Molecular Weight : 362.4 g/mol (larger than the target compound due to fused rings).
  • Bioactivity : Fluorine and aryl groups enhance lipophilicity and binding affinity, which may contrast with the TMS-ethynyl group’s electronic effects .

6-Hydroxy-5-((6-hydroxy-4-oxo-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)(4-methoxy-3-(morpholinomethyl)phenyl)methyl)-2-thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Key Structural Differences :

  • Core: Bis-pyrimidinone with thioxo and hydroxy groups.
  • Substituents: Morpholinomethyl and methoxy groups. Properties:
  • Complexity : High molecular weight (CAS: 1276684-02-6) and multiple hydrogen-bonding sites.

Comparative Analysis Table

Property/Compound Target Compound Compound 2 JW-RT-03,6d Pyrazolo-pyrimidinone Bis-pyrimidinone
Core Structure Pyrimidin-4(1H)-one 3,4-Dihydropyrimidin-2(1H)-one Benziodoxol-3(1H)-one Pyrazolo[3,4-d]pyrimidinone Bis-pyrimidinone with thioxo
Key Substituents TMS-ethynyl, methoxy, methyl Acetyl, phenyl, MOM TMS-ethynyl, methyl Ethyl, fluorophenyl Morpholinomethyl, hydroxy
Synthetic Yield Not reported 11% 92% Not reported Not reported
¹H NMR (CH3) Not available δ 2.42 δ 2.47 Not available Not available
Functional Utility Building block for coupling reactions Intermediate in DHPM synthesis Oxidizing agent/coupling partner Potential bioactive scaffold Kinase inhibition candidate

Research Implications

  • Electronic Effects : The TMS-ethynyl group in the target compound and JW-RT-03,6d enhances stability and reactivity in cross-coupling reactions, unlike the acetyl or MOM groups in Compound 2 .
  • Bioactivity Potential: Fluorine and aryl substituents in pyrazolo-pyrimidinones improve drug-like properties, suggesting that the target compound’s methyl and methoxy groups may limit bioavailability unless further functionalized .

Biological Activity

2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one (CAS: 649558-75-8) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a trimethylsilyl ethynyl substituent. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C11H16N2O2Si
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 649558-75-8

These properties contribute to the compound's solubility and reactivity, influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antiviral and anticancer properties. The following sections detail specific findings related to its biological activity.

Antiviral Activity

Studies have shown that pyrimidine derivatives can act as effective antiviral agents. For instance, certain derivatives have demonstrated significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves the inhibition of viral replication or interference with viral protein synthesis.

Table 1: Antiviral Efficacy of Pyrimidine Derivatives

Compound NameVirus TargetedEC50 (μg/mL)Reference
Compound AHIV3.98
Compound BTMV58.7
Compound CDENV0.35

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving the inhibition of histone deacetylases (HDACs) and induction of ferroptosis—a form of regulated cell death associated with iron metabolism.

Case Study: HDAC Inhibition
In a study examining dual mechanism hybrids combining HDAC inhibition with ferroptosis induction, similar pyrimidine derivatives were shown to enhance cytotoxicity in cancer cell lines. The most effective analog exhibited GI50 values as low as 20 nM, indicating potent anticancer activity .

Mechanistic Insights

The biological activity of this compound may stem from its ability to interact with specific molecular targets within cells:

  • Viral Replication Inhibition : Compounds in this class may inhibit viral polymerases or proteases, disrupting the viral life cycle.
  • Cell Cycle Arrest : By targeting HDACs, these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Induction of Ferroptosis : The ability to trigger ferroptosis adds another layer of anticancer efficacy, particularly in tumors resistant to traditional therapies.

Q & A

Q. What are the established synthetic methodologies for 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one?

  • Methodological Answer : The synthesis of structurally analogous pyrimidinones often involves nucleophilic substitution or cyclocondensation reactions. For example, sodium methylate in methanol has been used to synthesize 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one via condensation of methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate . One-pot multicomponent reactions (e.g., Biginelli-type reactions) are also effective for dihydropyrimidinone derivatives, enabling high yields (70–96%) under optimized conditions . Key considerations include:
  • Protecting groups : Trimethylsilyl (TMS) ethynyl groups may require anhydrous conditions to prevent desilylation .
  • Purification : Column chromatography or recrystallization (e.g., from methanol/water mixtures) ensures purity .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical:
  • 1H NMR : Confirms substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for silyl-protected ethynyl groups .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, as demonstrated for methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate .

Q. What are the solubility characteristics and suitable solvents for experimental handling?

  • Methodological Answer : Pyrimidinones with methoxy and silyl groups typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Crystallization is often achieved using methanol/water or ethanol/ether mixtures . For example, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one was recrystallized from methanol .

Q. How does the trimethylsilyl ethynyl group influence the compound's chemical reactivity?

  • Methodological Answer : The TMS group acts as a steric shield and electron donor, stabilizing the ethynyl moiety during Sonogashira couplings or click reactions. It can be selectively removed under mild acidic or fluoride-based conditions to expose reactive alkynes for further functionalization .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-referencing multiple techniques is essential. For example:
  • If NMR signals overlap, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Validate ambiguous HRMS peaks with isotopic labeling or tandem MS/MS.
  • Confirm regiochemistry via X-ray crystallography , as done for methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains, as applied to thiadiazolo-pyrimidinones .
  • Enzyme inhibition : Screen against kinases or DHFR (dihydrofolate reductase) using fluorometric assays, referencing pyrimidinones' roles in antifolate drug design .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can reaction conditions be optimized to enhance yield and purity in synthesis?

  • Methodological Answer :
  • Temperature control : Higher yields (e.g., 96% for compound 8 in ) are achieved at 60–80°C .
  • Catalyst screening : Use Pd/Cu for Sonogashira couplings involving TMS-ethynyl groups .
  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of silylated intermediates .

Q. What strategies are effective for regioselective functionalization of the pyrimidinone core?

  • Methodological Answer :
  • Directed C-H activation : Use palladium catalysts with directing groups (e.g., amides) to install substituents at C-5 or C-6 .
  • Protection/deprotection : Temporarily block reactive sites (e.g., methoxy groups) with TBS or Boc groups before functionalization .

Q. How is thermal stability assessed, and what are common degradation pathways?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., >200°C for pyrrolo-pyridine-diones in ) .
  • Degradation pathways : Silyl group hydrolysis or pyrimidinone ring opening under acidic/alkaline conditions. Monitor via HPLC or FTIR .

Q. What computational methods aid in understanding the electronic structure and reactivity?

  • Methodological Answer :
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using PubChem 3D conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.